2-Cyclobutyl-2-methylpropan-1-ol
Overview
Description
2-Cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclic alcohol characterized by a cyclobutyl group attached to a methylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone using a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This method allows for efficient large-scale production of the compound with high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, cyclobutylmethyl ketone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield cyclobutylmethylamine when reacted with ammonia and a reducing agent like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Cyclobutylmethyl ketone.
Reduction: Cyclobutylmethylamine.
Substitution: Cyclobutylmethyl chloride or bromide.
Scientific Research Applications
2-Cyclobutyl-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their structure and function. The compound’s cyclobutyl group may also contribute to its unique binding properties and biological activity.
Comparison with Similar Compounds
2-Cyclobutyl-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Cyclobutanol: A simpler cyclic alcohol with a single cyclobutyl group.
2-Methylpropan-1-ol: An aliphatic alcohol without the cyclobutyl ring.
Cyclobutylmethanol: A compound with a cyclobutyl group attached to a methanol structure.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and a methylpropan-1-ol structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-cyclobutyl-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,6-9)7-4-3-5-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPPZYQZMWBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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